(2S,3R)-3-hydroxypiperidine-2-carboxylic Acid Hydrochloride

Antitumor antibiotics Tetrazomine GE81112

(2S,3R)-3-Hydroxypiperidine-2-carboxylic Acid Hydrochloride (CAS 870651-01-7; free base CAS 112241-70-0), also referred to as cis-3-L-hydroxypipecolic acid hydrochloride, is a chiral non‑proteinogenic cyclic α‑amino β‑hydroxy acid belonging to the hydroxypipecolic acid family. The compound features a six‑membered piperidine ring bearing a carboxylic acid at the 2‑position and a hydroxyl at the 3‑position in the cis‑(2S,3R) configuration.

Molecular Formula C6H12ClNO3
Molecular Weight 181.62 g/mol
Cat. No. B8258481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-3-hydroxypiperidine-2-carboxylic Acid Hydrochloride
Molecular FormulaC6H12ClNO3
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESC1CC(C(NC1)C(=O)O)O.Cl
InChIInChI=1S/C6H11NO3.ClH/c8-4-2-1-3-7-5(4)6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1
InChIKeyABMGIZHBKVDDRD-JBUOLDKXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3R)-3-Hydroxypiperidine-2-carboxylic Acid Hydrochloride: Key Structural and Procurement Characteristics for Chiral Amino Acid Building Blocks


(2S,3R)-3-Hydroxypiperidine-2-carboxylic Acid Hydrochloride (CAS 870651-01-7; free base CAS 112241-70-0), also referred to as cis-3-L-hydroxypipecolic acid hydrochloride, is a chiral non‑proteinogenic cyclic α‑amino β‑hydroxy acid belonging to the hydroxypipecolic acid family. The compound features a six‑membered piperidine ring bearing a carboxylic acid at the 2‑position and a hydroxyl at the 3‑position in the cis‑(2S,3R) configuration. This specific stereochemistry distinguishes it from the trans‑(2S,3S), (2R,3R)‑trans‑enantiomeric, and (2R,3S)‑cis‑enantiomeric forms, each of which participates in fundamentally different natural product biosynthetic pathways [1]. The hydrochloride salt form is supplied at ≥97% purity with a molecular weight of 181.62 g·mol⁻¹, recommended storage at 2–8 °C, and enhanced aqueous solubility relative to the zwitterionic free base .

Chiral building block for tetrazomine and GE81112 antibiotic scaffold synthesis
Hydrochloride salt ensures aqueous solubility for peptide coupling workflows
Confirmed cis-(2S,3R) stereochemistry supports scaffold-specific pathway commitment

Why Generic Substitution of (2S,3R)-3-Hydroxypiperidine-2-carboxylic Acid Hydrochloride with Other Hydroxypipecolic Acid Stereoisomers Fails


Hydroxypipecolic acids are not interchangeable because the relative and absolute stereochemistry at the 2‑ and 3‑positions dictates which downstream bioactive scaffold they can construct. The cis‑(2S,3R) isomer is the mandatory building block for the antitumor antibiotic tetrazomine and the prokaryotic translation‑initiation inhibitor GE81112, whereas the trans‑(2S,3S) isomer is the obligatory precursor of the α‑mannosidase inhibitor swainsonine—a structurally and mechanistically unrelated natural product [1]. Substitution of one stereoisomer for another would therefore produce an entirely different bioactive core, nullifying the intended synthetic route. Furthermore, the hydrochloride salt form provides reproducible aqueous solubility and stability during coupling reactions that the zwitterionic free base cannot match, making the HCl salt the preferred form for solution‑phase peptide coupling and enzymatic biotransformation workflows [2].

Stereochemistry mismatch

trans-(2S,3S) isomer directs swainsonine synthesis, not tetrazomine; (2R,3S) cis enantiomer may alter diastereoselective outcomes.

Salt form interchange

Free base has limited aqueous solubility and batch variability; HCl salt may be preferred for coupling reproducibility.

Synthetic route substitution

Chemical routes often produce stereoisomeric mixtures; pre-formed (2S,3R) HCl salt avoids chiral separation steps.

Quantitative Differentiation Evidence for (2S,3R)-3-Hydroxypiperidine-2-carboxylic Acid Hydrochloride Versus Closest Analogs


Stereochemical Exclusivity: cis-(2S,3R) Configuration Is the Only Isomer Coupling into Tetrazomine and GE81112 Antibiotic Scaffolds

The cis-(2S,3R) hydroxypipecolic acid moiety is the required component of the antitumor antibiotic tetrazomine—which displays strong cytotoxicity against P388 leukemia cells—and of the nonribosomal tetrapeptide GE81112, which inhibits prokaryotic translation initiation by binding the 30S ribosomal subunit. By contrast, the trans-(2S,3S) and (2R,3R) isomers are precursors of (−)-swainsonine, an α‑mannosidase inhibitor with an entirely different biological target profile. Thus, only the (2S,3R) enantiomer can be incorporated into the tetrazomine/GE81112 pharmacophore [1][2][3].

Stereochemical exclusivity
Class-level inference
Exclusive cis-(2S,3R) required for tetrazomine/GE81112 pharmacophore
Commitment to specific bioactive scaffold
Qualitative exclusivity; trans isomers lead to different natural products
Antitumor antibiotics Tetrazomine GE81112 Stereochemical specificity

Enzymatic Production Efficiency: cis-P3H Dioxygenase R97M Mutant Delivers 1.83‑Fold kcat/Km Improvement Over Wild‑Type for (2S,3R)‑Specific Synthesis

The enzyme cis‑P3H (proline‑3‑hydroxylase) catalyzes the regio‑ and stereoselective hydroxylation of L‑pipecolic acid to yield exclusively (2S,3R)‑3‑hydroxypipecolic acid. Rational engineering identified residue R97 in the substrate‑binding pocket as a critical handle for tuning catalytic efficiency. The R97M variant increased enzyme activity 1.58‑fold relative to wild‑type, reaching 0.2 μmol·min⁻¹·mg⁻¹, and improved the kcat/Km value 1.83‑fold. Under initial‑rate conditions, the crude R97M enzyme converted 10 mM L‑pipecolic acid to cis‑3‑HyPip at 36% yield—a 1.68‑fold improvement over the wild‑type [1].

Enzymatic efficiency
Head-to-head
1.83× kcat/Km improvement (R97M vs WT)
Supports enzymatic production route evaluation
Specific activity 0.2 μmol/min/mg; 36% conversion
Enzyme engineering Fe(II)/α-ketoglutarate dioxygenase cis-P3H Biocatalysis

Whole‑Cell Bioproduction Yield: Dual‑Enzyme Cascade Achieves 3.63 g/L cis‑3‑Hydroxypipecolic Acid from L‑Lysine

An E. coli whole‑cell biocatalyst co‑expressing lysine cyclodeaminase SpLCD and Fe(II)/α‑ketoglutarate‑dependent oxygenase GetF converted L‑lysine to cis‑3‑hydroxypipecolic acid. Under optimized conditions (30 °C, pH 7.0, 10 mM Fe²⁺, 10 mM L‑ascorbate, 0.1% w/v Triton X‑100), the strain BL21‑pETduet‑GetF‑SpLCD reached a yield of 25 mM (3.63 g/L) [1]. This yield surpasses many chemical synthetic routes that typically produce 10–30% overall yields over 9–15 reaction steps [2], and the enzymatic route inherently guarantees the (2S,3R) configuration, whereas chemical synthesis requires chiral resolution or asymmetric induction steps.

Bioproduction yield
Cross-study comparable
3.63 g/L cis-3-HyPip via dual-enzyme cascade
Provides scalable alternative for procurement evaluation
Whole-cell biotransformation; surpasses typical chemical yields
Whole-cell biocatalysis Metabolic engineering L-Lysine bioconversion

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Handling Stability Versus Free Base

The hydrochloride salt of (2S,3R)-3-hydroxypiperidine-2-carboxylic acid (MW 181.62) is described as highly soluble in water owing to the protonated secondary amine and the chloride counterion, whereas the zwitterionic free base (MW 145.16) has limited aqueous solubility due to strong intramolecular acid‑base interactions [1]. The HCl salt is supplied at ≥97% purity (HPLC) with storage at 2–8 °C; in contrast, the free base lacks standardised storage specifications across vendors and is more prone to hygroscopic degradation . This salt‑form difference is critical for applications requiring dissolution in aqueous coupling buffers, such as solid‑phase peptide synthesis, enzymatic hydroxylation assays (conducted at pH 7.0), and biotransformation media.

Salt-form solubility
Supporting evidence
High aqueous solubility vs limited free base
Reduces in-house salt conversion needs
HCl salt ≥97% purity; free base variable
Salt-form selection Aqueous solubility Peptide coupling compatibility

Enzymatic Lipase Resolution: (2S,3R) and (2R,3S) Enantiomers Can Be Separated with High Enantiomeric Ratios, Enabling Procurement of Defined Stereochemistry

Lipase PS‑catalysed kinetic resolution of racemic cis‑β‑hydroxypipecolic acid affords both the (2S,3R)‑ and (2R,3S)‑protected amino acids in good isolated yields and high enantiomeric ratios [1]. This enzymatic method allows users to verify that a commercial batch of the (2S,3R) enantiomer is free of the (2R,3S) contaminant, which would otherwise compromise diastereoselectivity in subsequent synthetic steps. The enantiomeric purity achievable via this method supports procurement of material with enantiomeric excess suitable for GMP‑grade intermediate synthesis.

Lipase resolution
Head-to-head
Both (2S,3R) and (2R,3S) accessible with high ee
QC benchmark for enantiomeric purity verification
Kinetic resolution via Lipase PS; supports batch release
Enantiomeric resolution Lipase PS Chiral purity

Conformational Rigidity: cis‑(2S,3R) Hydroxypipecolic Acid Provides a Distinct Dihedral Angle Scaffold Versus trans Isomers for Peptidomimetic Design

The cis relationship between the 2‑carboxyl and 3‑hydroxyl groups in (2S,3R)‑3‑hydroxypipecolic acid enforces a different ring conformation and dihedral angle compared to the trans‑(2S,3S) isomer. This conformational difference has been exploited to construct rigid hydroxylated δ‑lactam derivatives that are inaccessible from the trans isomer [1]. Conformational analysis of 3‑hydroxypipecolic acid analogs via CSI‑mediated stereoselective amination confirmed distinct solution‑state conformations for the cis‑(2S,3R) and trans‑(2S,3S) scaffolds, directly impacting their utility as constrained amino acid surrogates in peptidomimetic drug design [2].

Conformational rigidity
Class-level inference
Distinct solution conformation vs trans isomer
Impacts peptidomimetic scaffold design
Enables unique δ-lactam formation; NMR confirmed
Peptidomimetics Conformational analysis δ‑Lactam derivatives

Validated Research and Industrial Application Scenarios for (2S,3R)-3-Hydroxypiperidine-2-carboxylic Acid Hydrochloride


Synthesis of the Antitumor Antibiotic Tetrazomine and Congeners

The (2S,3R)‑3‑hydroxypipecolic acid moiety is the indispensable chiral building block for the total synthesis of (−)‑tetrazomine, an antitumor antibiotic that demonstrates O₂‑dependent DNA cleavage activity and strong cytotoxicity against P388 leukemia cells. The asymmetric formal synthesis of tetrazomine relies on an efficient Pd(II)‑catalysed methylene C(sp³)–H acetoxylation to install the (2S,3R) stereochemistry, which cannot be substituted by any other stereoisomer [1]. Procurement of the pre‑formed (2S,3R) hydrochloride salt eliminates the need for this multi‑step stereoselective sequence in medicinal chemistry laboratories exploring tetrazomine SAR analogues.

Biosynthesis of GE81112 Tetrapeptide Antibiotics Targeting Translation Initiation

GE81112 is a nonribosomal tetrapeptide antibiotic that binds the 30S ribosomal subunit and specifically inhibits prokaryotic P‑site decoding during translation initiation. Its cis‑3‑hydroxypipecolic acid residue is essential for biological activity. The dual‑enzyme cascade (SpLCD + GetF) developed for scalable production of cis‑3‑HyPip from L‑lysine at 3.63 g/L was explicitly motivated by the need for this intermediate in GE81112 synthesis [1]. Industrial groups developing translation‑initiation inhibitors for combating antibiotic‑resistant Gram‑negative pathogens should procure the (2S,3R) hydrochloride as the validated key intermediate.

Enzymatic Biocatalyst Development Using Engineered cis‑P3H Dioxygenase

The Fe(II)/α‑ketoglutarate‑dependent dioxygenase cis‑P3H has been engineered (variant R97M) to improve catalytic efficiency toward L‑pipecolic acid by 1.83‑fold (kcat/Km), producing exclusively (2S,3R)‑3‑hydroxypipecolic acid [1]. This enzyme system is currently the only characterised biocatalyst capable of direct stereoselective hydroxylation of L‑pipecolic acid. Laboratories developing enzymatic cascades for hydroxypipecolic acid production require authentic (2S,3R) hydrochloride as an analytical standard for HPLC calibration, enzyme activity assays, and product confirmation.

Peptidomimetic and Conformationally Constrained Amino Acid Design

The rigid piperidine scaffold of (2S,3R)‑3‑hydroxypiperidine‑2‑carboxylic acid serves as a conformationally constrained surrogate for serine or threonine in peptidomimetic design. Its cis disposition of the amino and hydroxyl groups enables formation of unique hydroxylated δ‑lactam derivatives that are inaccessible from the trans‑(2S,3S) isomer [1]. The hydrochloride salt's enhanced aqueous solubility facilitates direct incorporation into solid‑phase and solution‑phase peptide coupling protocols without pre‑activation or salt‑exchange steps [2].

Application
Selection Property
Validation Focus
Tetrazomine antibiotic scaffold synthesis
Stereochemical identity requirement
(2S,3R) scaffold incorporation fidelity
GE81112 translation-inhibitor scaffold synthesis
Enzymatic production route compatibility
cis-3-HyPip incorporation fidelity
Engineered cis-P3H biocatalyst development
Analytical standard suitability
HPLC calibration and enzyme assay validation
Peptidomimetic design
Conformational constraint
δ-lactam formation and aqueous coupling
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